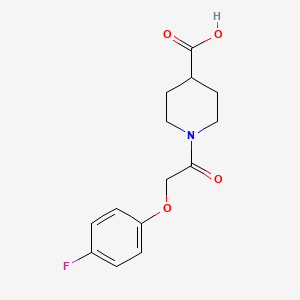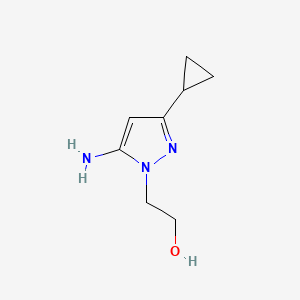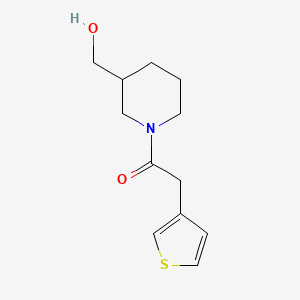
Fmoc-D-2,4-dinitrophenylalanine
描述
Fmoc-D-2,4-dinitrophenylalanine is a useful research compound. Its molecular formula is C24H19N3O8 and its molecular weight is 477.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The fluorenylmethoxycarbonyl (fmoc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amine groups in biological systems.
Mode of Action
Fmoc-D-2,4-Dinitrophe, as part of the Fmoc group, acts as a base-labile protecting group in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The role of the fmoc group in solid-phase peptide synthesis (spps) is well-documented .
Pharmacokinetics
The related compound 2,4-dinitrophenol exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . This could potentially provide some insight into the pharmacokinetics of Fmoc-D-2,4-Dinitrophe.
Result of Action
The removal of the fmoc group in spps allows for the continuation of peptide chain elongation .
Action Environment
The fmoc group is known to be base-labile, suggesting that the ph of the environment could potentially influence its stability and efficacy .
生化分析
Biochemical Properties
Fmoc-D-2,4-dinitrophenylalanine plays a significant role in various biochemical reactions. It is commonly used in peptide synthesis due to its ability to protect the amino group of phenylalanine, preventing unwanted side reactions. The compound interacts with several enzymes and proteins, including proteases and peptidases, which recognize and cleave the Fmoc group, allowing for the controlled release of the amino acid. Additionally, this compound can form complexes with metal ions, influencing its reactivity and stability in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In cellular environments, this compound can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it can alter cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the Fmoc group to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecules, affecting their function. Additionally, the dinitrophenyl group can participate in redox reactions, further influencing the activity of enzymes and other proteins. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but can degrade when exposed to light, heat, or acidic environments. Over time, the degradation products can influence the compound’s activity and its effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to maximal biological activity, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by proteases that cleave the Fmoc group, releasing free phenylalanine. Additionally, the dinitrophenyl group can undergo reduction and conjugation reactions, leading to the formation of different metabolites. These metabolic processes can affect the overall metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of this compound can influence its biological activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular function. The localization of this compound can also affect its stability and activity, as different cellular compartments provide distinct microenvironments .
属性
IUPAC Name |
(2R)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSAAJIMRIRWEU-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


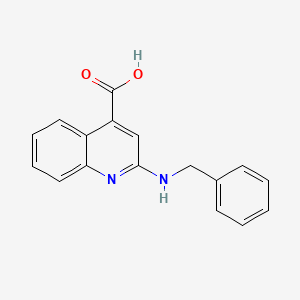

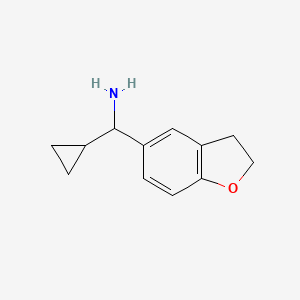
![2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1438292.png)
![2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B1438293.png)
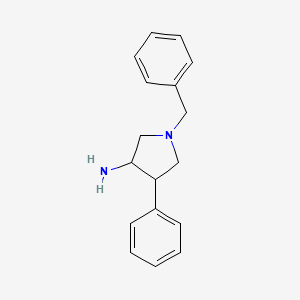
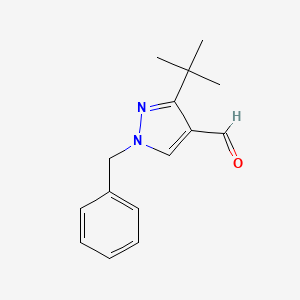
![3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1438298.png)

![N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1438300.png)

